2-(Aminomethyl)-2-methylcyclohexan-1-ol

Übersicht

Beschreibung

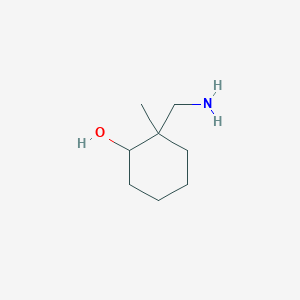

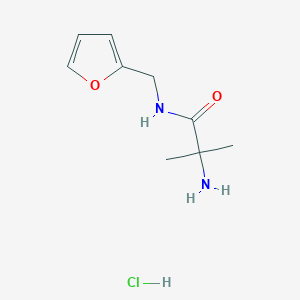

The compound “2-(Aminomethyl)-2-methylcyclohexan-1-ol” is likely to be a cyclohexane derivative with an aminomethyl (-CH2NH2) group and a hydroxyl (-OH) group attached. The aminomethyl group is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group −NH2 .

Molecular Structure Analysis

The molecular structure would consist of a cyclohexane ring, which is a six-membered carbon ring, with a methyl group, an aminomethyl group, and a hydroxyl group attached. The exact structure would depend on the specific locations of these groups on the cyclohexane ring .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The presence of the aminomethyl and hydroxyl groups makes it susceptible to reactions typical for amines and alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Amines and alcohols generally have higher boiling points than similar-sized alkanes and ethers due to their ability to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen

Advanced Antibacterial Agents

Researchers have developed aryl substituted aminomethyl spectinomycin antibiotics, which show promise as potential broad-spectrum antibiotics. These could be developed into therapeutics to treat various infections, including those resistant to current treatments, and biodefense pathogens. The improved safety and pharmacokinetic properties make them suitable for addressing antibiotic resistance in Mycobacterium abscessus, a species of rapidly growing, multi-drug resistant mycobacteria .

Synthesis Reagent in Chemical Production

2-(Aminomethyl)pyridine, a related compound, is used as a synthesis reagent in the production of PPD analogues. It is also utilized in the preparation of compounds displaying potent trypanocidal activity against trypanosomiasis, indicating the potential for 2-(Aminomethyl)-2-methylcyclohexan-1-ol to be used in similar capacities .

Biochemical and Physiological Studies

The compound has been used in various biochemical and physiological studies, serving as a reagent for the synthesis of other compounds, as a buffer, and as a chelating agent. This highlights its versatility in research settings where precise chemical reactions are required.

Catalysis and Metal Ion Separation

2-Aminomethylpyridine derivatives are known to serve as ligands in coordination chemistry, interacting with numerous metal ions. This suggests that 2-(Aminomethyl)-2-methylcyclohexan-1-ol could have applications in catalysis and chromatographic separation of metallic ions, as well as possessing antibacterial and antifungal properties .

Drug Development

The compound’s derivatives have been used in drug development, particularly in the synthesis of novel compounds. Its structural flexibility and ability to form various derivatives make it a valuable asset in the creation of new pharmaceuticals.

Material Science and Engineering

In material science, pyridine derivatives have been used as functional materials due to their unique biological activity and structural diversity. They have potential applications in the development of value-added metallovitamins for therapeutic applications and in improving the stability of perovskite solar cells. The structural similarities suggest that 2-(Aminomethyl)-2-methylcyclohexan-1-ol could also be explored for such applications .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(aminomethyl)-2-methylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(6-9)5-3-2-4-7(8)10/h7,10H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLYKVUZCAZHWAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1526309.png)

![Tert-butyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1526317.png)